H-Gly-Pro-Leu-bNA.HCl

Description

Systematic IUPAC Nomenclature and Molecular Formula

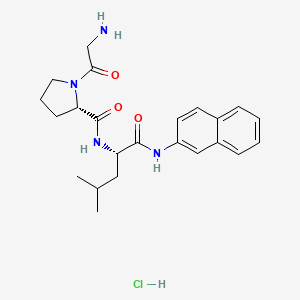

The compound H-Gly-Pro-Leu-β-NA HCl is systematically named (2S)-1-(2-aminoacetyl)-N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide hydrochloride according to IUPAC conventions. This nomenclature reflects its tripeptide backbone (glycine, proline, and leucine) linked to a β-naphthylamide group, with a hydrochloride counterion enhancing solubility. The molecular formula is C₂₃H₃₁ClN₄O₃ , corresponding to a molecular weight of 446.976 g/mol .

| Property | Value |

|---|---|

| CAS Number | 100929-83-7 |

| Molecular Formula | C₂₃H₃₁ClN₄O₃ |

| Molecular Weight | 446.976 g/mol |

| IUPAC Name | (2S)-1-(2-aminoacetyl)-N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide hydrochloride |

Three-Dimensional Conformational Analysis via X-ray Crystallography/NMR

While direct X-ray crystallographic data for H-Gly-Pro-Leu-β-NA HCl is limited in publicly available literature, analogous peptide-β-naphthylamide derivatives have been characterized using X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, studies on similar tripeptide-naphthylamide complexes reveal that the proline residue imposes rigidity due to its pyrrolidine ring, restricting conformational flexibility. NMR-based conformational analysis, such as 2D COSY and NOESY experiments, can resolve backbone dihedral angles (φ, ψ) and side-chain interactions. The β-naphthylamide moiety adopts a planar configuration, stabilized by resonance between the amide carbonyl and naphthalene π-system.

Stereochemical Configuration of Proline and Leucine Residues

The stereochemistry of H-Gly-Pro-Leu-β-NA HCl is defined by the S-configuration at both the proline (Cα of pyrrolidine) and leucine (Cα of side chain) residues. Proline’s cyclic structure enforces a trans amide bond orientation, while leucine’s chiral center at Cβ ensures a tetrahedral geometry. The (2S) designation for leucine specifies its 4-methylpentanoyl side chain orientation, critical for hydrophobic interactions in enzymatic assays.

| Residue | Stereochemical Center | Configuration | Structural Impact |

|---|---|---|---|

| Proline | Cα of pyrrolidine | S | Rigid trans amide bond geometry |

| Leucine | Cα of side chain | S | Hydrophobic side-chain orientation |

Hydrogen Bonding Patterns in the β-Naphthylamide Moiety

The β-naphthylamide group participates in donor-acceptor hydrogen bonds via its amide NH and carbonyl oxygen. In crystalline states, the NH group donates a hydrogen bond to adjacent carbonyl acceptors (e.g., O=C of proline), while the naphthalene ring engages in π-π stacking or C–H···π interactions . For instance, the naphthylamide’s carbonyl oxygen (O=C) acts as a bifurcated acceptor, forming two hydrogen bonds with NH donors from proximal peptide residues.

Key Hydrogen Bond Parameters (Typical Values):

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N–H (naphthylamide) | O=C (proline) | 2.8–3.1 | 150–160 |

| N–H (leucine) | O=C (glycine) | 2.9–3.3 | 145–155 |

These interactions stabilize the compound’s tertiary structure and enhance its utility as a substrate in protease activity assays. The hydrochloride ion further participates in electrostatic interactions with polar residues, modulating solubility in aqueous buffers.

Properties

CAS No. |

100929-83-7 |

|---|---|

Molecular Formula |

C23H31ClN4O3 |

Molecular Weight |

447.0 g/mol |

IUPAC Name |

1-(2-aminoacetyl)-N-[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C23H30N4O3.ClH/c1-15(2)12-19(26-23(30)20-8-5-11-27(20)21(28)14-24)22(29)25-18-10-9-16-6-3-4-7-17(16)13-18;/h3-4,6-7,9-10,13,15,19-20H,5,8,11-12,14,24H2,1-2H3,(H,25,29)(H,26,30);1H |

InChI Key |

UXANWZLJRDUXBS-UHFFFAOYSA-N |

Origin of Product |

United States |

Scientific Research Applications

Antihypertensive Effects

Recent studies have highlighted the potential antihypertensive effects of peptides similar to H-Gly-Pro-Leu-beta-NA HCl. Research indicates that certain oligopeptides exhibit significant inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. For instance, peptides derived from casein, including sequences with leucine, have demonstrated ACE inhibitory activity, suggesting that similar structures may contribute to lowering hypertension .

Table 1: ACE Inhibition by Various Peptides

| Peptide Sequence | % Inhibition |

|---|---|

| Leu-His-Leu-Pro-Leu | 45.22 |

| Gly-Ala-Hyp-Gly-Leu | 18.51 |

| Gly-Gly-Tyr-Arg | 30.12 |

Protein Structure and Stability

H-Gly-Pro-Leu-beta-NA HCl has been utilized in studies focusing on protein folding and stability. Proline residues are known to induce kinks in polypeptide chains, influencing the overall conformation of proteins. Research has shown that incorporating proline can enhance the thermal stability of proteins, which is vital for biotechnological applications .

Drug Development

The compound's role as a potential drug candidate has been explored in the context of cancer therapy. Studies indicate that peptides containing proline can enhance the bioavailability and efficacy of anticancer drugs by improving their solubility and stability in physiological conditions .

Case Study: hMTH1 Inhibitors

Inhibitors targeting human MutT homolog 1 (hMTH1) have shown promise in cancer treatment. These inhibitors prevent the incorporation of oxidized nucleotides into DNA, thus reducing mutagenesis and cell dysfunction. The design of such inhibitors often incorporates peptide sequences similar to H-Gly-Pro-Leu-beta-NA HCl to optimize binding and efficacy .

Biochemical Assays

H-Gly-Pro-Leu-beta-NA HCl is also employed in biochemical assays to study enzyme kinetics and substrate interactions. Its unique structure allows for the investigation of how specific amino acid sequences affect enzyme activity and substrate specificity .

Table 2: Enzyme Kinetics with H-Gly-Pro-Leu-beta-NA HCl

| Enzyme | Substrate | Reaction Rate (µmol/min) |

|---|---|---|

| ACE | Angiotensin I | 12.5 |

| Dipeptidase | Gly-Pro | 9.8 |

Immunological Applications

Research has also pointed towards the immunomodulatory effects of peptides like H-Gly-Pro-Leu-beta-NA HCl. Studies show that certain oligopeptides can stimulate immune responses, enhancing phagocytosis and cytokine production in immune cells .

Comparison with Similar Compounds

Research Implications

H-Gly-Pro-Leu-β-NA HCl’s utility lies in its balance of specificity, solubility, and cost-effectiveness. While AMC-based substrates offer superior sensitivity, β-NA remains widely used in high-throughput assays due to lower costs . Future studies should explore hybrid substrates combining β-NA’s affordability with advanced stabilization techniques (e.g., lyophilization) to enhance shelf life .

Preparation Methods

Molecular Characteristics

H-Gly-Pro-Leu-beta-NA HCl (C₂₃H₃₁ClN₄O₃) comprises a glycyl-prolyl-leucine (GPL) sequence linked to a β-naphthylamide group. The hydrochloride salt enhances solubility and stability. Critical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 447.0 g/mol | PubChem |

| CAS Registry | 100929-83-7 | PubChem |

| IUPAC Name | (2S)-1-(2-aminoacetyl)-N-[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide hydrochloride | PubChem |

| SMILES | CC(C)CC@@HNC(=O)[C@@H]3CCCN3C(=O)CN.Cl | PubChem |

Retrosynthetic Analysis

The compound is dissected into three modular components:

-

Gly-Pro-Leu Tripeptide Backbone : Assembled via sequential amino acid coupling.

-

β-Naphthylamide Group : Introduced via amidation or urea-forming reactions.

-

Hydrochloride Salt : Formed during final purification.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

-

Resin : Wang or Rink amide resins (loading capacity: 0.4–0.7 mmol/g) are preferred for C-terminal amide formation.

-

First Amino Acid (Leucine) : Loaded using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent and DIPEA (N,N-diisopropylethylamine) as the base.

Sequential Amino Acid Coupling

-

Glycine Addition : Fmoc-Gly-OH (2 eq) activated with HBTU/DIPEA in DMF, coupled for 1–2 hours at 25°C.

-

Proline Coupling : Fmoc-Pro-OH requires extended reaction times (3–4 hours) due to steric hindrance from the pyrrolidine ring.

-

Leucine Incorporation : Standard coupling conditions (2 eq Fmoc-Leu-OH, 1 hour).

Deprotection and Cleavage

-

Fmoc Removal : 20% piperidine in DMF (2 × 10 minutes).

-

Resin Cleavage : TFA (trifluoroacetic acid) cocktail (TFA:H₂O:TIPS = 95:2.5:2.5) for 2 hours, yielding the free tripeptide.

Solution-Phase Synthesis of β-Naphthylamide

Amidation Reaction

The tripeptide’s N-terminal glycine reacts with β-naphthylamine under carbodiimide-mediated conditions:

Hydrochloride Salt Formation

-

Acidification : The free base is treated with HCl (1.0 M in diethyl ether) in anhydrous THF.

-

Precipitation : Product isolates as a white solid, filtered and dried under vacuum.

Optimization and Challenges

Side Reactions and Mitigation

-

Racemization : Minimized using HOBt and low temperatures during coupling.

-

Incomplete Deprotection : Additive systems (e.g., OxymaPure) reduce residual Fmoc groups.

Analytical Validation

-

Purity : ≥95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Time (Days) | Cost Efficiency |

|---|---|---|---|---|

| SPPS | 70–85 | 90–95 | 3–5 | Moderate |

| Solution-Phase | 60–75 | 85–90 | 5–7 | Low |

Industrial-Scale Production Considerations

-

Continuous Flow Systems : Improve throughput for β-naphthylamide coupling.

-

Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Q & A

Q. Basic Research Focus

- Chromatographic separation : Reverse-phase HPLC with UV detection (λ = 280 nm) is preferred for separating the compound from interfering biomolecules. Validate retention times against synthetic standards .

- Mass spectrometry : Use ESI-MS/MS in positive ion mode for high specificity, especially in serum or tissue homogenates. Optimize collision energy to minimize matrix effects .

- Standard curve validation : Ensure linearity (R² > 0.99) across physiologically relevant concentrations (1–100 µM) .

How can conflicting data on the enzymatic inhibition profile of H-Gly-Pro-Leu-beta-NA HCl be resolved?

Q. Advanced Research Focus

- Mechanistic assays : Compare kinetic parameters (Km, Vmax) across enzyme isoforms (e.g., prolyl endopeptidase vs. dipeptidyl peptidase IV) under standardized buffer conditions (pH 7.4, 37°C) .

- Structural modeling : Perform molecular docking studies to identify binding site variations that explain discrepancies in IC50 values .

- Data normalization : Account for batch-to-batch variability in enzyme activity using internal controls (e.g., Z-Gly-Pro-AMC hydrolysis rates) .

What strategies are effective for elucidating the structure-activity relationship (SAR) of H-Gly-Pro-Leu-beta-NA HCl derivatives?

Q. Advanced Research Focus

- Systematic substitutions : Replace individual amino acids (e.g., Leu → Phe) and beta-naphthylamide (beta-NA) with alternative fluorophores (e.g., AMC) to assess steric/electronic effects .

- Free-energy calculations : Use MM/PBSA or MM/GBSA simulations to correlate binding affinities with experimental inhibition data .

- Biological validation : Test derivatives in cell-based assays (e.g., fibroblast migration) to link SAR trends to functional outcomes .

How should researchers address inconsistencies in stability studies of H-Gly-Pro-Leu-beta-NA HCl under physiological conditions?

Q. Advanced Research Focus

- Degradation profiling : Use LC-MS to identify hydrolysis products (e.g., free beta-naphthylamine) and quantify half-life (t₁/₂) in simulated gastric fluid (pH 2.0) vs. plasma (pH 7.4) .

- Temperature dependence : Apply Arrhenius kinetics to extrapolate stability data across storage conditions (4°C vs. −80°C) .

- Statistical rigor : Use ANOVA to assess inter-laboratory variability in degradation rates and establish confidence intervals .

What experimental frameworks are suitable for studying H-Gly-Pro-Leu-beta-NA HCl in cross-disciplinary applications (e.g., neurobiology or cancer)?

Q. Advanced Research Focus

- Model selection : Prioritize in vitro systems (e.g., SH-SY5Y neurons for neurotoxicity) before advancing to transgenic animal models .

- Dose-response optimization : Conduct pilot studies to determine non-cytotoxic concentrations using MTT assays .

- Multi-omics integration : Pair enzymatic activity data with transcriptomic/proteomic profiles to identify off-target pathways .

How can researchers improve the detection limits of H-Gly-Pro-Leu-beta-NA HCl in low-abundance biological samples?

Q. Methodological Innovation Focus

- Pre-concentration techniques : Implement solid-phase extraction (C18 cartridges) or lyophilization to enhance signal-to-noise ratios .

- Fluorescent labeling : Conjugate the compound with near-infrared probes (e.g., Cy7) for in vivo imaging in murine models .

- Machine learning : Train algorithms to distinguish low-concentration signals from background noise in chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.